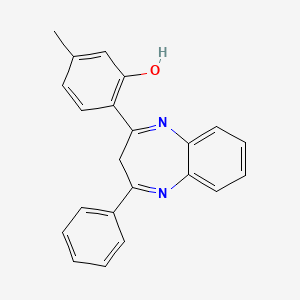![molecular formula C16H22N2O3S2 B11643456 2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide](/img/structure/B11643456.png)
2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)HEXANAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a benzothiazole ring, a methanesulfonyl group, and a hexanamide chain, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)HEXANAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring, followed by the introduction of the methanesulfonyl group and the hexanamide chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while adhering to safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the methanesulfonyl group or the benzothiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiazole ring.
Aplicaciones Científicas De Investigación
2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)HEXANAMIDE has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme activity or protein interactions.
Industry: It can be utilized in the production of specialty chemicals, materials science, and other industrial processes.
Mecanismo De Acción
The mechanism of action of 2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)HEXANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and methanesulfonyl group play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PENTANAMIDE
- 2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE
- 2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)PROPIONAMIDE
Uniqueness
Compared to similar compounds, 2-ETHYL-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)HEXANAMIDE stands out due to its longer hexanamide chain, which may influence its chemical reactivity, binding affinity, and overall biological activity. This structural variation can lead to distinct applications and effects in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C16H22N2O3S2 |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-ethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)hexanamide |
InChI |
InChI=1S/C16H22N2O3S2/c1-4-6-7-11(5-2)15(19)18-16-17-13-9-8-12(23(3,20)21)10-14(13)22-16/h8-11H,4-7H2,1-3H3,(H,17,18,19) |
Clave InChI |
NQYHVOHJXIJILU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11643379.png)
![4-methyl-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11643382.png)
![(7-chloro-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone](/img/structure/B11643387.png)
![5-(4-Isopropoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11643396.png)
![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one](/img/structure/B11643401.png)

![5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11643419.png)
![3-{2-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11643421.png)
![Ethyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11643423.png)
![(7Z)-3-(4-ethoxyphenyl)-7-(furan-2-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11643429.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B11643436.png)
![methyl (5Z)-5-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643444.png)
![4-(3-{[(2E)-2-(hydroxyimino)propanoyl]amino}propyl)-4-methylmorpholin-4-ium](/img/structure/B11643465.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11643473.png)
